molecular formula C19H23N3O2 B2861476 N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941977-01-1

N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No. B2861476
M. Wt: 325.412
InChI Key: YKGZEOKCYCRVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxalamide family and is commonly referred to as DANA or DANA-OH.

Scientific Research Applications

Fluorescence Imaging and Sensing

Research has shown that naphthalene-based compounds, similar in structure to N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide, are highly effective in fluorescence imaging. For example, a 2-(N,N-Dimethylamino)naphthalene-based probe demonstrated significant fluorescence enhancement upon zinc ion addition, allowing for high-resolution imaging in biological samples such as HeLa cells and Arabidopsis (Lee et al., 2015). Similarly, compounds containing the naphthalimide moiety have been used as photoinitiators in polymerization processes under various LED irradiations, showcasing their potential in material sciences and photopolymerization applications (Zhang et al., 2018).

Alzheimer's Disease Research

In the field of medical research, particularly in studying Alzheimer's disease, derivatives of naphthalene, akin to the structure of interest, have been utilized in the development of diagnostic tools. For instance, [18F]FDDNP, a derivative used in positron emission tomography, helps in identifying the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients, providing a non-invasive technique for monitoring the development of these pathological features (Shoghi-Jadid et al., 2002).

Chemical Sensing and Molecular Interactions

Naphthalene derivatives have been studied for their ability to act as chemical sensors, detecting various ions and molecular interactions. A study on the spectral characteristics and sensor abilities of naphthalimide derivatives, including their copolymers, revealed their potential in sensing different metal ions based on fluorescence intensity changes. This capability is crucial for developing sensitive and selective sensors for environmental and biomedical applications (Staneva et al., 2020).

Photophysical Studies

The photophysical behavior of probes similar to N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been thoroughly examined to understand their emission properties in various solvents. Such studies are foundational in the design of new fluorescent materials for applications ranging from biological imaging to the development of new materials with specific optical properties (Cerezo et al., 2001).

properties

IUPAC Name

N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-12-20-18(23)19(24)21-13-17(22(2)3)16-11-7-9-14-8-5-6-10-15(14)16/h4-11,17H,1,12-13H2,2-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGZEOKCYCRVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC=C)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

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